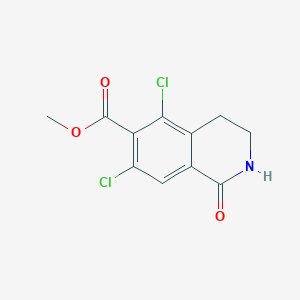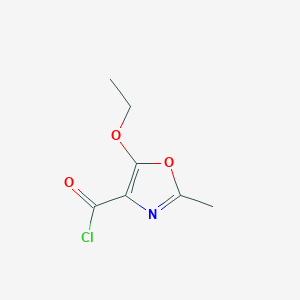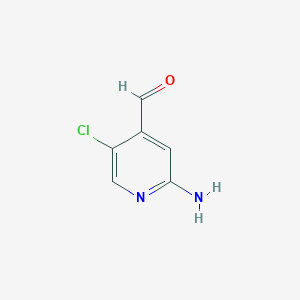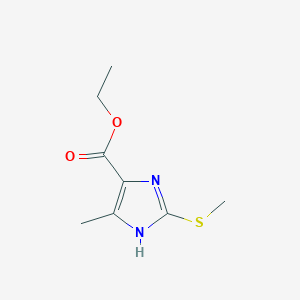
ethyl 5-methyl-2-methylsulfanyl-1H-imidazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-methyl-2-methylsulfanyl-1H-imidazole-4-carboxylate is a heterocyclic compound featuring an imidazole ring, which is a significant structural motif in many biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-2-methylsulfanyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable sulfur-containing reagent, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of a nickel catalyst and mild temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to isolate the compound from reaction by-products.
化学反応の分析
Types of Reactions
Ethyl 5-methyl-2-methylsulfanyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the imidazole ring or the ester group.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Ethyl 5-methyl-2-methylsulfanyl-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in drug discovery and development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of ethyl 5-methyl-2-methylsulfanyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The sulfur atom may also participate in redox reactions, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
2-Ethyl-4-methylimidazole: This compound has a similar imidazole ring structure but lacks the methylsulfanyl group.
Ethyl 5-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate: This compound is structurally similar but features a different sulfur oxidation state.
Uniqueness
Ethyl 5-methyl-2-methylsulfanyl-1H-imidazole-4-carboxylate is unique due to the presence of both the ester and methylsulfanyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C8H12N2O2S |
|---|---|
分子量 |
200.26 g/mol |
IUPAC名 |
ethyl 5-methyl-2-methylsulfanyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O2S/c1-4-12-7(11)6-5(2)9-8(10-6)13-3/h4H2,1-3H3,(H,9,10) |
InChIキー |
HCAITBUTGSNDMJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=N1)SC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


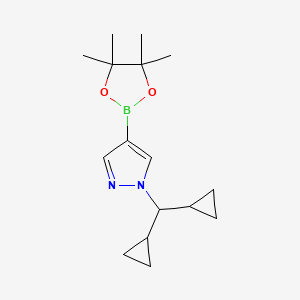

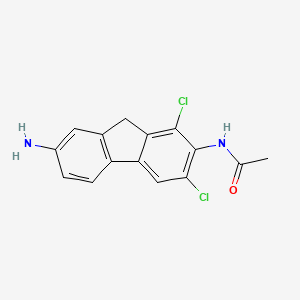
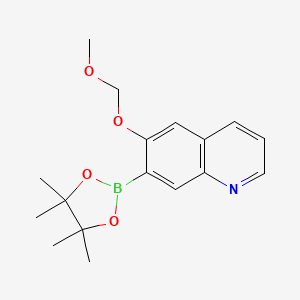
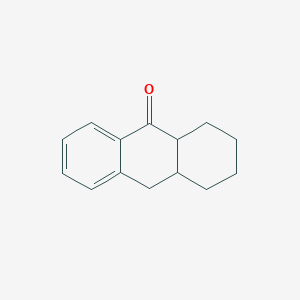
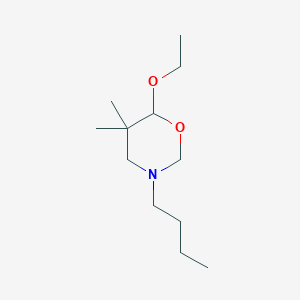
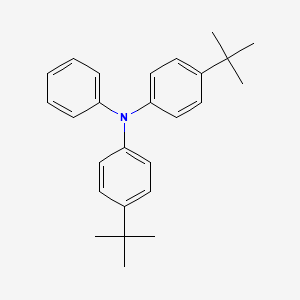
![(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B13990188.png)
